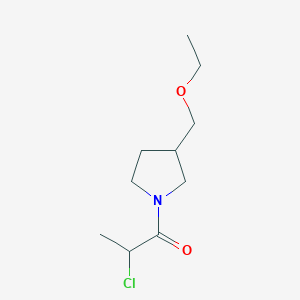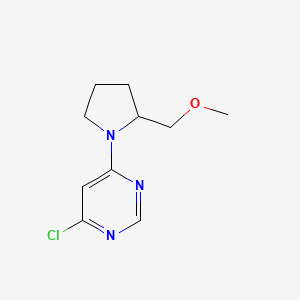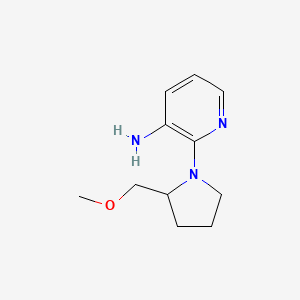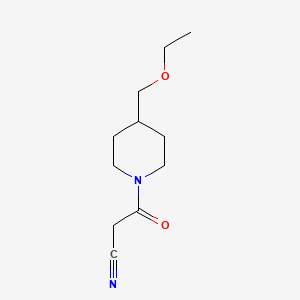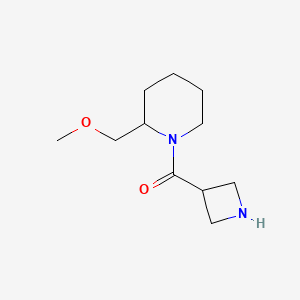
2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol
Descripción general
Descripción
2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol (TMEPO) is a synthetic compound that has been studied for its potential applications in a variety of fields. It is a highly versatile molecule that can be used as a ligand, a catalyst, and a reagent for a variety of scientific and industrial applications.
Aplicaciones Científicas De Investigación
Antioxidant Activity Research
- QSAR-Analysis of Derivatives: A study conducted by Drapak et al. (2019) on derivatives of 2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol, specifically focusing on their antioxidant activities. The research utilized QSAR-analysis to understand the impact of molecular structure on antioxidant properties. It was found that factors like polarization, dipole moment, and lipophilicity significantly affected antioxidant activity, leading to insights for designing new potential antioxidants (Drapak et al., 2019).
Synthesis and Biological Properties
- Chemoenzymatic Synthesis of Analogs: Borowiecki (2022) explored the synthesis of a novel enantiomerically enriched analog of (R)-iso-moramide using 1-(morpholin-4-yl)propan-2-ol, a related compound. This study highlighted the potential of such compounds in developing synthetic opiates with improved affinity towards opioid receptors (Borowiecki, 2022).
Chemical Synthesis Improvement
- Efficient Process Development: Research by Mohanty et al. (2014) focused on developing an efficient process for a compound related to 2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol. The study aimed at yield improvement and mass efficiency, thereby contributing to the field of chemical process optimization (Mohanty et al., 2014).
Catalysis and Reaction Studies
- Unusual Product Formation in Reactions: Kocięcka et al. (2018) investigated the reactions of propargylic alcohols with secondary cyclic amines, catalyzed by tungsten(0). This study provides insights into the formation of diamines containing the tetrahydrofuran ring, expanding the understanding of catalytic reactions involving similar compounds (Kocięcka et al., 2018).
Anticancer Agent Development
- Synthesis and Cytotoxicity Studies: Suzuki et al. (2020) conducted research on the synthesis of derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and their cytotoxicity against lung cancer cell lines. This research contributes to the development of potent anticancer agents and understanding their mechanism of action (Suzuki et al., 2020).
Corrosion Inhibition Studies
- Brass Corrosion Inhibitors: Liang and Gao (2007) explored β-amino-alcohol derivatives as brass corrosion inhibitors in simulated atmospheric water. This research contributes to understanding how such compounds can be used to prevent corrosion, a critical aspect in material science (Liang & Gao, 2007).
Propiedades
IUPAC Name |
2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c14-8-5-12-3-1-11(2-4-12)13-6-9-15-10-7-13/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMQKIIGMPYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








